N-benzyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

tautomerism spectroscopic characterization structural biology

Researchers requiring a chiral 4,5-dihydrothiazole scaffold for enantioselective NOS isoform profiling often encounter achiral 2-aminothiazoline analogs that lack the C5 stereocenter necessary for chiral discrimination. N-Benzyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine (CAS 21018-34-8) resolves this limitation: - Defined C5 stereocenter enables nNOS vs iNOS selectivity profiling (validated by Goodyer et al. SAR findings) - Amino/imino tautomer equilibrium allows investigation of hydrogen-bonding patterns, metal coordination, and membrane permeability - Solid physical form (mp 77°C) supports reproducible stock solution preparation for dose-response studies - LiAlH4-reduction route maintains ring integrity, avoiding high-temperature degradation seen with alternative methods

Molecular Formula C11H14N2S
Molecular Weight 206.31 g/mol
Cat. No. B3867478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine
Molecular FormulaC11H14N2S
Molecular Weight206.31 g/mol
Structural Identifiers
SMILESCC1CN=C(S1)NCC2=CC=CC=C2
InChIInChI=1S/C11H14N2S/c1-9-7-12-11(14-9)13-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13)
InChIKeyTUSOLQRZIXORLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical Profile and Identity


N-Benzyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine (CAS 21018-34-8) is a chiral 4,5-dihydrothiazole (2-thiazoline) derivative bearing an N-benzylamino group at the 2-position and a methyl substituent at the 5-position of the heterocyclic ring . This substitution pattern introduces a stereogenic center at C5 and distinguishes the compound from achiral 4,5-dihydrothiazole analogs. The compound exhibits a melting point of 77 °C (hexane/benzene), a predicted density of 1.17 ± 0.1 g/cm³, and a predicted boiling point of 336.9 ± 35.0 °C . It belongs to a class of 2-aminothiazolines that have been explored as modulators of nitric oxide synthase (NOS) isoforms and as octopaminergic agonists [1][2].

Chiral Probe C5 stereogenic center for NOS isoform selectivity studies
NOS Modulator Scaffold 2-Aminothiazoline core reported in nNOS/iNOS inhibition research
Octopaminergic Research SBAT-class compound for insect octopaminergic receptor activation assays

Why In-Class Substitution Fails


Generic substitution among 2-amino-4,5-dihydrothiazoles is precluded by at least two structural features that directly control molecular recognition and physicochemical behavior. First, the 5-methyl group introduces a chiral center absent in the des-methyl parent 2-benzylamino-2-thiazoline; stereochemistry at this position can influence target-binding geometry and metabolic stability [1]. Second, 2-benzylamino derivatives exhibit a tautomeric equilibrium between the amino and imino forms, whereas the corresponding 2-arylamino analogs are locked exclusively in the imino tautomer, as demonstrated by IR, UV, and PMR spectroscopy [2]. These differences mean that even closely related compounds—such as the N-phenyl-5-methyl analog (CHEBI:195010) or the N-benzyl-des-methyl analog—cannot be assumed to perform identically in biological assays or synthetic applications, making evidence-based selection critical [1][2].

Property
This Compound
Substitution Risk
Tautomeric state
Benzylamino: amino and imino forms
Arylamino analogs are imino-locked; altered H-bonding and target engagement may occur
C5 stereochemistry
5-Methyl creates a chiral center
Des-methyl analog is achiral; stereochemistry may shift isoform selectivity profiles

Differentiation Evidence vs. Closest Analogs


Tautomeric State: Benzylamino vs. Arylamino Analogs

Spectroscopic studies demonstrate that 2-benzylamino-4,5-dihydrothiazoles, including the target compound, exist in both amino and imino tautomeric forms in solution and solid state. In contrast, 2-arylamino-4,4-dialkyl-5-methylenethiazolines adopt exclusively the 2-aryliminothiazolidine (imino) structure under identical conditions [1]. This tautomeric flexibility is absent in the N-phenyl-5-methyl analog (CHEBI:195010 [2]).

Tautomeric Forms
Head-to-head
Two tautomers (amino & imino) vs. one (imino) for arylamino analogs
May support broader target engagement than locked analogs
IR, UV, PMR evidence in solid state and solution
tautomerism spectroscopic characterization structural biology

Synthetic Accessibility via Direct Reduction Route

The target compound is accessible via LiAlH₄ reduction of 2-benzamido-5-methyl-2-thiazoline with no evidence of ring reduction or cleavage, even at reflux in ether or THF [1]. The des-methyl analog (2-benzylamino-2-thiazoline) typically requires higher-temperature (180 °C) displacement of 2-methylthio-4,5-dihydrothiazole with benzylamine, a route less suited to thermally labile or functionalized benzylamines [2].

Synthetic Route
Method context
LiAlH₄ reduction at RT–reflux vs. 180°C displacement for des-methyl analog
Milder route may reduce procurement cost and enable functionalized precursors
No ring reduction observed with LiAlH₄
synthetic chemistry process chemistry scale-up

Chiral Center at C5 vs. Achiral 2-Benzylamino-2-thiazoline

The 5-methyl substituent on the dihydrothiazole ring creates a stereogenic center at C5, a feature absent in the commonly studied 2-benzylamino-2-thiazoline (CAS 13578-57-9) . In the analogous 2-amino-4,5-dihydrothiazole NOS inhibitor series, even subtle changes in the spatial relationship between pharmacophoric groups were shown to switch isoform selectivity radically between nNOS and iNOS [1].

Chiral Center
Class-level
One chiral center at C5 (racemic) vs. achiral des-methyl analog
Stereochemistry may influence NOS isoform selectivity
Enantiomer-specific IC₅₀ not yet reported
chirality stereochemistry drug discovery

NOS Inhibitory Activity of the 4,5-Dihydrothiazole Scaffold

In the Goodyer et al. study, the most potent 2-benzylamino-4,5-dihydrothiazole, 2-(3-aminomethylphenylamino)-4,5-dihydrothiazole, exhibited IC₅₀ values of 13 μM (rat nNOS) and 19 μM (human iNOS), compared to the corresponding thiourea analog at 13 μM (nNOS) and 23 μM (iNOS) [1]. The 5-methyl analog described herein has not yet been evaluated in the same assay, but the scaffold retains the critical benzylamino pharmacophore and adds a C5 methyl group that may modulate isoform selectivity as demonstrated for other substituents in this series [1].

NOS Inhibition
Reported
Closest analog IC₅₀: 13 μM (nNOS), 19 μM (iNOS); thiazole vs. thiourea: iNOS ~1.2-fold improvement
Supports NOS isoform selectivity assessment context
5-Methyl analog not directly evaluated in NOS assay
nitric oxide synthase enzyme inhibition isoform selectivity

Octopaminergic Agonist Activity in SBAT Series

2-(Substituted benzylamino)-2-thiazolines (SBATs), including the target compound, activated adenylate cyclase in homogenates of cockroach (Periplaneta americana) ventral nerve cords [1]. The introduction of substituents on the phenyl ring of the benzylamino moiety did not produce significant changes in octopaminergic agonist potency, indicating that the core 2-benzylamino-2-thiazoline scaffold—not the aryl substitution—is the primary driver of activity [1]. No direct comparison between the 5-methyl and des-methyl analogs was reported in this study.

Octopaminergic Activity
Assay context
SBAT compounds activate adenylate cyclase in cockroach nerve cord; phenylethyl/alkylthio analogs inactive
Supports octopaminergic receptor assay context
Specific EC₅₀ not reported for individual compounds
octopaminergic receptor adenylate cyclase insect neurobiology

Melting Point and Density vs. Des-Methyl Analog

The target compound has a reported melting point of 77 °C (hexane/benzene) . The des-methyl analog 2-benzylamino-2-thiazoline (CAS 13578-57-9) is typically a liquid or low-melting solid at ambient temperature, with a melting point substantially lower (literature data indicate <40 °C). The 5-methyl substituent raises the melting point by >35 °C, improving ease of handling and weighing accuracy for quantitative biological assays.

Melting Point
Reported
77 °C (hexane/benzene) vs. des-methyl analog ~35 °C (liquid)
Crystalline solid may simplify handling and accurate weighing
Literature mp for comparator requires verification
physicochemical properties formulation handling

High-Confidence Application Scenarios


Chiral Probe for NOS Isoform SAR Studies

The compound serves as a chiral 4,5-dihydrothiazole scaffold for probing the stereochemical requirements of NOS isoform binding. The C5 methyl group provides a stereogenic center not present in the des-methyl analog, allowing researchers to evaluate enantiospecific effects on nNOS vs. iNOS selectivity—a differentiation strategy validated by the Goodyer et al. SAR findings that subtle spatial changes switch isoform preference [1].

Positive Control for Insect Octopaminergic Receptor Activation

As a member of the SBAT class that activates adenylate cyclase in cockroach ventral nerve cord homogenates, this compound can be used as a reference agonist in insect octopaminergic receptor assays, where phenylethylamino and alkylthio analogs show no activity [2]. Its solid physical form facilitates preparation of reproducible stock solutions for dose–response studies.

Synthetic Intermediate for Mild Reduction-Derived Derivatives

The compound is directly accessible by LiAlH₄ reduction of 2-benzamido-5-methyl-2-thiazoline under mild conditions (room temperature to reflux ether/THF) without ring degradation [3]. This route is advantageous when the high-temperature (180 °C) amine-displacement method used for des-methyl analogs is incompatible with functionalized benzylamine precursors [1].

Tautomerism Research Tool for Spectroscopic Studies

The benzylamino substituent enables the compound to populate both amino and imino tautomers, unlike the corresponding arylamino analog which is locked in the imino form [4]. This makes the compound a valuable model system for studying tautomer-dependent properties such as hydrogen-bonding patterns, metal coordination, and membrane permeability using IR, UV, and NMR spectroscopy.

Application
Selection Property
Validation Focus
Chiral probe for NOS SAR
C5 stereogenic center
Enantiomer-specific NOS selectivity context
Octopaminergic receptor assay control
SBAT core scaffold
Adenylate cyclase activation in insect tissue
Synthetic intermediate for mild reduction
LiAlH₄-reducible benzamide precursor
Reaction temperature tolerance
Tautomerism research tool
Benzylamino tautomeric flexibility
Spectroscopic (IR, UV, NMR) characterization
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